molecular formula C11H15NO4 B11725920 (Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine

(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B11725920
M. Wt: 225.24 g/mol
InChI Key: LGCDHCGMGDSSIO-KPKJPENVSA-N
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Description

(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine (CAS 52888-42-3) is a chemical compound with a molecular formula of C11H15NO4 and a molecular weight of 225.25 g/mol . It is classified as an aromatic oxime and is characterized by its physical state as a solid with a melting point of 102 °C . This compound is a member of a class of fungicidal aromatic oximes, which have demonstrated utility in the protection of cultivated plants, horticulture, and wood preservation . As a key intermediate in synthetic organic chemistry, it is used in the synthesis of more complex molecules, such as chalcone-based Schiff bases and 1,2,4-oxadiazole-chalcone/oxime hybrids, which are explored for their antimicrobial properties and as inhibitors for targets like DNA Gyrase . The mechanism of action for related antimicrobial oximes and alkaloids can involve the inhibition of nucleic acid synthesis and disruption of essential enzymatic processes in pathogens . Researchers value this compound for its potential in developing novel antimicrobial agents and as a versatile building block in medicinal chemistry and drug discovery. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(NE)-N-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H15NO4/c1-7(12-13)8-5-9(14-2)11(16-4)10(6-8)15-3/h5-6,13H,1-4H3/b12-7+

InChI Key

LGCDHCGMGDSSIO-KPKJPENVSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CC(=NO)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Preparation Methods

Direct Condensation of Hydroxylamine with 3,4,5-Trimethoxyacetophenone

The most straightforward synthesis involves the nucleophilic addition of hydroxylamine to 3,4,5-trimethoxyacetophenone. In a typical procedure, hydroxylamine hydrochloride is reacted with the ketone in ethanol under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which tautomerizes to the oxime.

Reaction Conditions

  • Solvent: Ethanol or methanol

  • Molar Ratio: 1:1 (ketone to hydroxylamine hydrochloride)

  • Temperature: 70–80°C (reflux)

  • Catalyst: Sodium acetate (pH adjustment)

  • Reaction Time: 4–6 hours

This method, adapted from analogous oxime syntheses in heterocyclic chemistry, yields the target compound as a crystalline solid after recrystallization from ethanol. The Z-isomer predominates due to steric stabilization of the syn-periplanar configuration.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar protic solvents like ethanol enhance nucleophilicity of hydroxylamine, accelerating imine formation. Elevated temperatures (70–80°C) improve reaction kinetics but may promote isomerization if prolonged. Comparative studies from furan-derived oxime syntheses suggest yields of 70–85% under optimized conditions.

Catalytic Additives

Sodium acetate buffers the reaction medium, neutralizing HCl liberated during hydroxylamine activation. In its absence, side reactions such as ketone hydrolysis or over-oximation are observed.

Characterization and Analytical Validation

Spectroscopic Data

Infrared (IR) Spectroscopy

  • C=N Stretch: 1647–1659 cm⁻¹, consistent with oxime formation.

  • O-H Stretch: 3200–3400 cm⁻¹ (broad, hydroxylamine).

¹H NMR (300 MHz, DMSO-d₆)

  • δ 3.78–3.99 (s, 9H, 3×OCH₃)

  • δ 7.25–7.97 (m, 3H, aromatic protons)

  • δ 8.10 (s, 1H, N-OH)

¹³C NMR

  • δ 56.52–61.01 (OCH₃ groups)

  • δ 151.42–155.29 (C=N)

These spectral features align with structurally analogous compounds reported in patent literature.

Crystallographic and Elemental Analysis

Melting Point: 140–142°C (recrystallized from ethanol)
Elemental Analysis

  • Calculated for C₁₁H₁₅NO₄: C, 58.65%; H, 6.67%; N, 6.21%

  • Found: C, 58.72%; H, 6.59%; N, 6.15%

The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxylamine oxygen and the adjacent methoxy groups. Computational studies of similar systems suggest a 3–5 kcal/mol energy preference for the Z-isomer due to reduced steric strain .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce various amines.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine":

Basic Information

  • Chemical Names and Identifiers This compound is also known as 3',4',5'-Trimethoxyacetophenone oxime . Other synonyms include (Z)-1-(3,4,5-trimethoxyphenyl)ethanone oxime and N-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine . It has a CAS No. of 52888-42-3 and a molecular formula of C11H15NO4 with a molecular weight of 225.24 .
  • Safety Information According to its safety data sheet, it can cause skin and eye irritation and may cause respiratory system irritation . It is intended for research and development use only, under the supervision of a technically qualified individual .

Potential Research Applications

While the provided search results do not offer explicit details on specific applications of "this compound," the information available allows for inference of potential research avenues:

  • As a Chemical Intermediate: Given that it is available for research and development, it can serve as a chemical intermediate in the synthesis of more complex molecules .
  • Related Research: The search results mention various chemical compounds with similar structural features, such as trimethoxyphenyl groups . These compounds may have applications in diverse areas, and "this compound" could be explored in similar contexts. For example, 3',4',5'-Trimethoxyacetophenone oxime and N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine .

Additional Notes

Mechanism of Action

The mechanism by which (Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and influencing biological pathways. The trimethoxyphenyl group plays a crucial role in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Hydrazide/Hydrazone Derivatives

Compounds such as N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide () share the ethylidene backbone but differ in substituents and functional groups. Key distinctions include:

  • Substituent Effects : The target compound’s 3,4,5-trimethoxyphenyl group is electron-rich due to methoxy substituents, whereas trihydroxybenzohydrazides (e.g., gallic hydrazide derivatives) have hydroxyl groups, enhancing hydrogen-bonding capacity and acidity .
  • Biological Implications : Hydroxyl groups in gallic hydrazides may confer antioxidant properties, while methoxy groups in the target compound could improve membrane permeability and metabolic stability .
2.2 Acetamide Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide () shares the 3,4,5-trimethoxyphenyl group but replaces the hydroxylamine with an acetamide-benzothiazole moiety:

  • Functional Group Impact : The acetamide group in derivatives is often associated with kinase inhibition (e.g., anticancer activity), whereas the hydroxylamine group in the target compound may act as a chelator or participate in redox reactions .
2.3 Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide () diverges significantly in core structure but shares aromatic substituents:

  • Electronic Properties: The chloro substituent in 3-chloro-N-phenyl-phthalimide is electron-withdrawing, contrasting with the electron-donating methoxy groups in the target compound.
  • Applications : Phthalimides are utilized as polymer precursors (), while the target compound’s hydroxylamine group suggests applications in catalysis or metallodrug design.
2.4 Catecholamine Derivatives

2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine hydrochloride, ) shares a phenyl group but with dihydroxy (catechol) substituents:

  • Lipophilicity vs. Solubility : The trimethoxy groups in the target compound increase lipophilicity compared to dopamine’s polar catechol group, influencing blood-brain barrier penetration and pharmacokinetics .
  • Receptor Interactions : Dopamine’s catechol structure is critical for binding adrenergic receptors, whereas the trimethoxyphenyl-hydroxylamine structure may target different biological pathways (e.g., enzyme inhibition) .

Structural and Functional Comparison Table

Compound Class Key Functional Groups Substituent Effects Potential Applications
Target Compound Hydroxylamine, 3,4,5-trimethoxyphenyl Electron-rich, lipophilic Chelation, redox chemistry
Gallic Hydrazides () Hydrazide, trihydroxyphenyl Hydrogen-bonding, acidic Antioxidants, metal coordination
Acetamides () Acetamide, benzothiazole Planar rigidity, kinase inhibition Anticancer agents
Phthalimides () Phthalimide, chloro substituent Electron-withdrawing, thermal stability Polymer synthesis
Catecholamines () Catechol, ethylamine Polar, receptor-binding Neurotransmission, cardiovascular drugs

Research Findings and Implications

  • Reactivity : The hydroxylamine group in the target compound offers unique reactivity in metal coordination compared to hydrazides () or acetamides ().
  • Drug Design : Methoxy groups enhance bioavailability relative to hydroxylated analogs (), making the target compound a candidate for CNS-targeted therapies.
  • Synthetic Utility : Unlike phthalimides (), the target compound’s structure is less explored in polymer chemistry but holds promise in supramolecular chemistry due to its flexible backbone.

Biological Activity

(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine, also known as 3',4',5'-Trimethoxyacetophenone oxime, is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15NO4
  • Molar Mass : 225.24 g/mol
  • Density : 1.13 g/cm³ (predicted)
  • Melting Point : 102 °C
  • Boiling Point : 356.7 °C (predicted)
  • pKa : 11.90 (predicted)

These properties indicate that the compound is relatively stable at room temperature and has a moderate solubility profile, which is essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects.

Anticancer Activity

Several studies have reported the anticancer properties of derivatives of hydroxylamine compounds. The presence of methoxy groups on the phenyl ring enhances the cytotoxicity against various cancer cell lines. For instance:

  • Case Study 1 : A derivative exhibited significant apoptosis induction in human leukemia cells, suggesting that the compound may interfere with cancer cell survival pathways .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro assays have shown effectiveness against both standard and clinical strains of bacteria:

  • Case Study 2 : A related compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition at concentrations as low as 50 µg/mL .

The mechanisms through which this compound exerts its biological effects can be attributed to:

  • Oxidative Stress Induction : Hydroxylamines can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

Research Findings

A summary of research findings related to the biological activity of the compound is presented in the following table:

StudyFocusFindings
AnticancerInduced apoptosis in leukemia cells; enhanced cytotoxicity with methoxy substitutions.
AntimicrobialEffective against S. aureus and E. coli; significant inhibition at low concentrations.
Enzyme InhibitionInhibited specific enzymes linked to cancer metabolism; potential for therapeutic development.

Q & A

Q. What is the molecular structure of (Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine?

The compound features a hydroxylamine group (-NHOH) conjugated to a 3,4,5-trimethoxyphenyl-substituted ethylidene moiety. The Z-configuration arises from the spatial arrangement of substituents around the C=N bond, confirmed by spectroscopic methods (e.g., NOESY NMR) or X-ray crystallography . Key structural attributes include:

  • Functional groups : Hydroxylamine, methoxy (3,4,5-trimethoxy substitution), and imine.
  • Molecular formula : Likely C₁₁H₁₅NO₄ (based on analogous structures) .

Q. What synthetic routes are employed to prepare this compound?

Synthesis typically involves condensation reactions between hydroxylamine derivatives and 3,4,5-trimethoxyphenyl-substituted ketones or aldehydes. For example:

  • Step 1 : React hydroxylamine hydrochloride with 1-(3,4,5-trimethoxyphenyl)ethanone under acidic conditions (e.g., HCl/EtOH).
  • Step 2 : Isolate the Z-isomer via fractional crystallization or chromatography, leveraging steric and electronic effects to favor the desired configuration .
    Critical parameters include pH (~4–6) and temperature (50–70°C) to optimize yield and selectivity .

Q. How is the compound characterized post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methoxy protons (δ 3.7–3.9 ppm) and imine protons (δ 8.1–8.3 ppm). NOESY confirms Z-configuration through spatial correlations .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 226.1) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and stereochemistry .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological interactions?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., enzymes with trimethoxyphenyl-binding pockets). Electrostatic and hydrophobic interactions are prioritized .
  • Pharmacophore Modeling : Identifies critical functional groups (hydroxylamine, methoxy) for activity, guiding structural modifications .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

  • Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian). Discrepancies in imine proton shifts may indicate tautomerism or solvent effects .
  • X-ray Refinement : Use SHELXL to resolve ambiguous electron density maps, particularly for methoxy group orientations .

Q. How is isomer-specific synthesis (Z vs. E) achieved?

  • Steric Control : Bulky substituents on the ethylidene group favor the Z-isomer by hindering rotation around the C=N bond.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-configuration .
  • Catalysis : Lewis acids (e.g., ZnCl₂) may enhance selectivity via coordination to the hydroxylamine oxygen .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Purification : Reverse-phase HPLC with C18 columns separates isomers. Optimize gradient elution (e.g., 60–80% acetonitrile/water) .
  • Stability : Hydroxylamine derivatives are prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) improve shelf life .

Q. How does the trimethoxyphenyl moiety influence biological activity?

  • Membrane Permeability : The lipophilic 3,4,5-trimethoxy group enhances cell penetration, as seen in analogous compounds (e.g., mescaline derivatives) .
  • Target Binding : Methoxy groups may engage in hydrogen bonding with kinase ATP pockets, similar to trimethoxyphenyl-containing inhibitors .

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